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Compound of Interest

Compound Name:
2-Amino-5-chloro-n,n-

dimethylbenzamide

CAS No.: 56042-83-2

Cat. No.: B1267006 Get Quote

This comprehensive guide provides detailed application notes and protocols for the synthesis

of chlorantraniliprole, a potent anthranilic diamide insecticide. Tailored for researchers,

scientists, and professionals in drug development, this document offers a deep dive into the

chemical pathways, mechanistic underpinnings, and practical considerations for the successful

laboratory-scale synthesis of this important molecule. The core of the industrial synthesis of

chlorantraniliprole lies in the amide coupling of two key intermediates: 2-amino-5-chloro-N,3-

dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This

guide will elucidate the synthesis of these crucial precursors and their final condensation to

yield chlorantraniliprole.

I. Strategic Overview: A Convergent Synthetic
Approach
The synthesis of chlorantraniliprole is a prime example of a convergent synthesis strategy. This

approach involves the independent synthesis of complex molecular fragments, which are then

combined in the final stages to form the target molecule. This method is generally more

efficient and leads to higher overall yields compared to a linear synthesis where the molecule is

built step-by-step.

The overall synthetic workflow can be visualized as follows:
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Caption: Convergent synthesis pathway for Chlorantraniliprole.

II. Synthesis of Intermediate A: 2-Amino-5-chloro-
N,3-dimethylbenzamide
The synthesis of this substituted anthranilamide is a critical phase of the overall process. A

common and effective route commences with 2-nitro-3-methylbenzoic acid. This pathway

involves a sequence of reduction, chlorination, and amidation reactions.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-
dimethylbenzamide
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This protocol outlines a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of 2-nitro-3-methylbenzoic acid to an

amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction:

In a suitable pressure vessel, dissolve 2-nitro-3-methylbenzoic acid in ethanol.

Add a catalytic amount of Raney Nickel (or Palladium on carbon).

Pressurize the vessel with hydrogen gas (typically 2-10 kg/cm ²) and stir the mixture at a

slightly elevated temperature (e.g., 50°C) for several hours.

In-Process Control: The reaction progress can be monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance

of the starting material.

Work-up and Purification: Upon completion, the catalyst is filtered off through a pad of Celite,

and the solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid,

which is often of sufficient purity for the next step.

Step 2: Chlorination of the Aromatic Ring

The subsequent step is the regioselective chlorination of 2-amino-3-methylbenzoic acid. This

can be achieved using various chlorinating agents.

Reaction:

Dissolve the 2-amino-3-methylbenzoic acid in a suitable solvent such as dichloroethane.

Bubble chlorine gas through the solution at a controlled temperature (e.g., 50°C) for a few

hours. Alternatively, a reagent like sulfuryl chloride can be used in an inert solvent.

Causality: The choice of chlorinating agent and solvent can influence the regioselectivity and

yield of the reaction. Chlorine gas in a non-polar solvent often provides good results for this
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substrate.

Work-up and Purification: The reaction mixture is typically washed with an aqueous solution

of a mild base (e.g., sodium bicarbonate) to neutralize any excess acid. The organic layer is

then dried and concentrated to afford 2-amino-5-chloro-3-methylbenzoic acid.

Step 3: Amide Formation

The final step in the synthesis of Intermediate A is the formation of the N-methylamide. This can

be accomplished through a one-pot procedure involving activation of the carboxylic acid

followed by reaction with methylamine.

Reaction:

Suspend 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent like

dichloromethane.

Add a coupling agent such as 1-hydroxybenzotriazole (HOBt) and a carbodiimide like

N,N'-diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDCI).

Cool the mixture in an ice bath and add a solution of methylamine in an alcohol or water.

Allow the reaction to warm to room temperature and stir overnight.

In-Process Control: HPLC can be used to monitor the formation of the amide product.

Work-up and Purification: The reaction mixture is washed with water and brine. The organic

layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product

can be purified by recrystallization to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.
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Step
Starting
Material

Key
Reagents

Solvent
Typical
Temperat
ure

Typical
Time

Typical
Yield

1

2-Nitro-3-

methylbenz

oic acid

Raney

Nickel, H₂
Ethanol 50°C 4 h ~98%

2

2-Amino-3-

methylbenz

oic acid

Cl₂ gas
Dichloroeth

ane
50°C 3 h ~98%

3

2-Amino-5-

chloro-3-

methylbenz

oic acid

EDCI,

HOBt,

Methylamin

e

Dichlorome

thane
0°C to RT Overnight >80%

III. Synthesis of Intermediate B: 3-Bromo-1-(3-
chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The synthesis of this pyrazole carboxylic acid derivative is a multi-step process that is crucial

for the final assembly of chlorantraniliprole. A common industrial route begins with 2,3-

dichloropyridine.

Protocol 2: Synthesis of 3-Bromo-1-(3-chloro-2-
pyridinyl)-1H-pyrazole-5-carboxylic acid
This protocol details a robust pathway to Intermediate B.

Step 1: Hydrazino-substitution

The initial step involves the nucleophilic substitution of a chlorine atom on the pyridine ring with

hydrazine.

Reaction:

Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in a solvent like ethanol.
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Causality: The use of an excess of hydrazine hydrate drives the reaction to completion.

Ethanol is a suitable solvent due to its polarity and boiling point.

Work-up and Purification: The product, (3-chloropyridin-2-yl)-hydrazine, often precipitates

upon cooling and can be isolated by filtration.

Step 2: Cyclization with Diethyl Maleate

The hydrazine derivative is then cyclized with diethyl maleate to form the pyrazolidinone ring.

Reaction:

React (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base such

as sodium ethoxide.

Mechanism: The reaction proceeds via a condensation mechanism, where the hydrazine

attacks the ester carbonyls of diethyl maleate, leading to cyclization.

Step 3: Bromination

The pyrazolidinone intermediate is subsequently brominated.

Reaction:

Treat the intermediate with a brominating agent like phosphorus oxybromide in a solvent

such as acetonitrile.

Step 4: Oxidation

The resulting pyrazoline is oxidized to the corresponding pyrazole.

Reaction:

A common and effective oxidizing agent for this transformation is potassium persulfate.

Step 5: Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid.
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Reaction:

Treat the ethyl ester with an aqueous solution of a strong base like sodium hydroxide in

methanol, followed by acidification with an acid such as hydrochloric acid to a pH of

around 2.

In-Process Control: The disappearance of the ester and the appearance of the carboxylic

acid can be monitored by TLC or HPLC.

Work-up and Purification: The product precipitates upon acidification and can be collected by

filtration. Recrystallization from a solvent like isopropanol can be performed to obtain a high-

purity product.

Step Key Transformation Key Reagents

1 Hydrazino-substitution Hydrazine hydrate

2 Cyclization
Diethyl maleate, Sodium

ethoxide

3 Bromination Phosphorus oxybromide

4 Oxidation Potassium persulfate

5 Hydrolysis
Sodium hydroxide,

Hydrochloric acid

IV. Final Coupling: Synthesis of Chlorantraniliprole
The final stage of the synthesis involves the formation of an amide bond between Intermediate

A and Intermediate B. There are two primary approaches for this crucial coupling step: direct

amidation and a two-step process via a benzoxazinone intermediate.

Protocol 3: Direct Amidation
This is a more direct approach where the carboxylic acid of Intermediate B is activated and

then reacted with the amine of Intermediate A.
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Caption: Workflow for the final direct amide coupling step.
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Reaction Setup:

In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic

acid (Intermediate B) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) in a

suitable solvent like acetonitrile.

Add a base, such as 3-methylpyridine, to the mixture.

Coupling Reaction:

Cool the reaction mixture to approximately -5°C using an ice-salt bath.

Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the

temperature is maintained between -5 to 0°C. The methanesulfonyl chloride acts as an

activating agent, converting the carboxylic acid into a more reactive mixed anhydride.

After the addition is complete, stir the mixture at this temperature for about 15 minutes.

Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until

TLC or HPLC indicates the consumption of the starting materials.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature.

Perform a standard work-up, which may include washing with water and extracting with a

suitable organic solvent (e.g., dichloromethane).

Wash the combined organic layers with water or a mild basic solution, followed by brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude solid.

Purify the crude chlorantran
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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